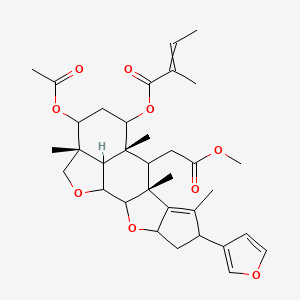

Margosan-O; Azadriactin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C34H44O9 |

|---|---|

Molecular Weight |

596.7 g/mol |

IUPAC Name |

[(9R,11R,15R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 2-methylbut-2-enoate |

InChI |

InChI=1S/C34H44O9/c1-9-17(2)31(37)43-25-14-24(41-19(4)35)32(5)16-40-28-29(32)33(25,6)23(13-26(36)38-8)34(7)27-18(3)21(20-10-11-39-15-20)12-22(27)42-30(28)34/h9-11,15,21-25,28-30H,12-14,16H2,1-8H3/t21?,22?,23?,24?,25?,28?,29?,30?,32-,33+,34-/m1/s1 |

InChI Key |

CJHBVBNPNXOWBA-GFFATCCTSA-N |

Isomeric SMILES |

CC=C(C)C(=O)OC1CC([C@]2(COC3C2[C@]1(C([C@]4(C3OC5C4=C(C(C5)C6=COC=C6)C)C)CC(=O)OC)C)C)OC(=O)C |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(C2(COC3C2C1(C(C4(C3OC5C4=C(C(C5)C6=COC=C6)C)C)CC(=O)OC)C)C)OC(=O)C |

Origin of Product |

United States |

Biosynthetic Pathways and Genetic Regulation of Azadirachtin

The biosynthesis of azadirachtin (B1665905), a complex tetranortriterpenoid, is an intricate process that the neem tree (Azadirachta indica) employs. While the complete pathway is still under investigation, significant progress has been made in elucidating its key stages and genetic underpinnings. The synthesis originates from the isoprenoid biosynthesis pathway, which produces the fundamental building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) nih.gov.

The initial steps involve the cyclization of 2,3-oxidosqualene, a process catalyzed by oxidosqualene cyclase (OSC), which marks a crucial point of diversification in triterpenoid (B12794562) synthesis nih.gov. It is widely proposed that the steroid tirucallol (B1683181) is the precursor for neem's triterpenoid secondary metabolites nih.govwikipedia.org. Tirucallol (a C30 triterpene) is formed from two units of farnesyl diphosphate (FPP). It then undergoes modification, including the loss of three methyl groups, to become a C27 steroid wikipedia.org. Following an allylic isomerization to form butyrospermol, the molecule is oxidized and rearranges to form apotirucallol wikipedia.org.

Subsequent steps involve further cyclization and oxidation. The remaining carbons on the side chain cyclize to create a furan (B31954) ring, and the molecule is further oxidized to yield azadirone (B14700930) and azadiradione (B1252901) wikipedia.org. The pathway then proceeds through the formation of C-seco-limonoids, which involves the opening and oxidation of the third ring to form compounds like nimbin (B191973) and salannin (B1681390) wikipedia.org. It is hypothesized that azadirone is converted into salannin, which is then heavily oxidized and cyclized to produce the final azadirachtin molecule wikipedia.org. The entire chemical synthesis is remarkably complex, with the first total synthesis requiring 71 steps nih.govpnas.org.

Genetic and transcriptomic studies have been instrumental in identifying the genes that regulate this pathway. Research has focused on various tissues, including leaves, flowers, and seeds, to analyze gene expression patterns nih.gov. Studies have identified numerous unigenes and transcripts involved in terpenoid biosynthesis and signal transduction researchgate.net. Specifically, 22 differentially expressed genes have been flagged as potential candidates in the azadirachtin A pathway researchgate.net. These genes encode critical enzymes such as oxidosqualene cyclase (OSC), alcohol dehydrogenase (ADH), cytochrome P450 (CYP450), acyltransferase (ACT), and esterase (EST) nih.govresearchgate.net. The differential expression of these genes in various plant tissues likely accounts for the varying concentrations of specific triterpenoids nih.gov. For example, azadirachtin accumulation is notably high in the fruit, which correlates with the tissue-specific expression of these biosynthetic genes nih.gov.

Genomic analyses have further revealed that genes related to terpene synthesis, particularly those for terpene synthase (TPS) and cytochrome P450 (CYP), are clustered on chromosome 13 in A. indica, suggesting this chromosome plays a key role in azadirachtin biosynthesis nih.govresearchgate.net. The identification of these enzymes and gene clusters paves the way for potentially engineering the production of high-value limonoids like azadirachtin in heterologous hosts pnas.org.

Mechanisms of Action of Azadirachtin in Arthropods

Neuroendocrine System Disruption and Endocrine Regulation

Azadirachtin's most significant physiological impact lies in its ability to interfere with the arthropod neuroendocrine system, which is central to regulating growth, development, and reproduction. nih.gov This disruption leads to a cascade of hormonal imbalances and developmental abnormalities.

Interference with Ecdysteroid and Juvenile Hormone Titers

A primary mechanism of Azadirachtin (B1665905) is its profound interference with the normal titers of two critical developmental hormones: ecdysteroids and juvenile hormones (JH). nih.gov Ecdysteroids, often referred to as molting hormones, are essential for initiating and coordinating the molting process. Research has consistently shown that Azadirachtin exposure leads to a drastic reduction in ecdysteroid levels. researchgate.net For instance, in the earwig Labidura riparia, Azadirachtin injection caused a dose-dependent decrease in ovarian ecdysteroid levels. researchgate.net This reduction is a key factor in the molting failures and developmental arrests observed in treated insects. nih.gov

Similarly, Azadirachtin affects the levels of juvenile hormone, which regulates metamorphosis and reproductive development. The compound can induce a delay or reduction in JH titers. scielo.br This is often an indirect effect, resulting from the disruption of hormones that control JH synthesis and release. scielo.br The antagonistic effect on both ecdysteroids and JH creates a hormonal conflict that severely impairs developmental processes. nih.gov

Modulation of Morphogenetic Peptide Hormone Release (e.g., Prothoracicotropic Hormone, Allatotropins)

The reduction in ecdysteroid and juvenile hormone levels is often a consequence of Azadirachtin's impact on higher-level regulatory hormones. It is understood to block the release of crucial morphogenetic peptide hormones from the insect's brain and associated neurosecretory organs. researchgate.netresearchgate.net One of the primary targets is the prothoracicotropic hormone (PTTH). nih.gov PTTH is a brain peptide that stimulates the prothoracic glands to synthesize and release ecdysone (B1671078), the precursor to the active molting hormone, 20-hydroxyecdysone. nih.govuky.edu By inhibiting the release of PTTH, Azadirachtin effectively shuts down the ecdysteroid production pathway at its source. researchgate.netnih.gov

Furthermore, Azadirachtin can hinder the release of allatotropins, which are neuropeptides that stimulate the corpora allata to produce juvenile hormone. scielo.br It may also affect the release of allatostatins, which inhibit JH synthesis, further contributing to the dysregulation of JH titers. scielo.br This interference with the principal neurosecretory axes demonstrates Azadirachtin's role as a generalized disruptor of the neuroendocrine system. nih.govnih.gov

Effects on Growth and Developmental Transitions (e.g., Molting, Metamorphosis)

The hormonal chaos induced by Azadirachtin manifests as severe disruptions in growth and developmental transitions. The most conspicuous effects are on molting and metamorphosis. nih.gov Insects exposed to Azadirachtin often fail to molt, become trapped in their old cuticle, or exhibit malformations during the process. nih.govnih.gov Studies on various insects, including the fruit fly Drosophila melanogaster and the cotton bollworm Helicoverpa armigera, show that larvae fed Azadirachtin suffer from significant growth retardation, reduced body mass, and prolonged development. nih.gov

These developmental failures are a direct result of the suppressed ecdysteroid peak necessary for initiating ecdysis. nih.gov The disruption of JH levels further complicates metamorphosis, leading to the formation of larval-pupal or pupal-adult intermediates that are non-viable. nih.gov For example, in Drosophila melanogaster, Azadirachtin treatment resulted in various morphological abnormalities, including pupa-adult intermediates and malformed adults, ultimately leading to death. nih.gov

| Insect Species | Developmental Stage Affected | Observed Effects | Reference |

| Helicoverpa armigera | Larvae | Growth retardation, reduced mass, molting complications, mortality. | nih.gov |

| Drosophila melanogaster | Larvae, Pupae, Adults | Reduced pupation and eclosion rates, morphological abnormalities. | nih.gov |

| Lutzomyia longipalpis | Larvae | Inhibition of molting, increased mortality. | nih.gov |

| Spodoptera litura | Larvae | Developmental aberrations. | nih.gov |

Antifeedant and Behavioral Inhibition

Beyond its systemic hormonal effects, Azadirachtin is a powerful behavioral modifier, primarily acting as a potent antifeedant for a vast range of herbivorous insects. nih.govscielo.br This activity occurs through both immediate deterrence at the sensory level and subsequent post-ingestive malaise.

Impact on Chemoreceptor Sensilla and Neural Pathways of Feeding Deterrence

The primary antifeedant action of Azadirachtin is mediated through its direct interaction with the insect's gustatory system. scielo.br Insects perceive the chemical composition of their food through specialized sensory hairs called chemoreceptor sensilla, located on their mouthparts, antennae, and feet. nih.gov Azadirachtin stimulates specific deterrent cells within these sensilla. scielo.br Electrophysiological studies have shown that contact with Azadirachtin causes these deterrent neurons to fire strongly, sending a negative signal to the central nervous system that inhibits the feeding drive. researchgate.net

Simultaneously, Azadirachtin can block the activity of sugar-sensitive receptor cells, which are responsible for perceiving phagostimulants like sucrose (B13894) and signaling the presence of a suitable food source. nih.govscielo.br This dual action of stimulating deterrent pathways while inhibiting stimulant pathways creates a powerful and unambiguous message to the insect to cease feeding. scielo.br Research on Spodoptera litura has identified the sensillum styloconicum and sensillum trichodeum as the primary sensilla targeted by Azadirachtin, and has linked this antifeedant behavior to the upregulation of specific gustatory receptor (Gr) genes associated with bitter taste perception. nih.gov

| Sensillum Type | Insect Species | Effect of Azadirachtin | Reference |

| Gustatory Neurones | Lepidopteran larvae, Locusts | Stimulation of deterrent cells. | researchgate.net |

| Sugar Receptor Cells | General | Firing is blocked, inhibiting feeding stimulation. | nih.govscielo.br |

| Sensillum Styloconicum | Spodoptera litura | Main target for antifeedant action. | nih.gov |

| Sensillum Trichodeum | Spodoptera litura | Main target for antifeedant action. | nih.gov |

Post-Ingestive Feeding Reduction and Aversive Taste Memory Formation

Even if an insect ingests a small amount of Azadirachtin, secondary antifeedant effects can occur. scielo.br Ingestion can lead to physiological distress and a reduction in post-ingestive digestive efficiency, further discouraging feeding. nih.gov This can involve the inhibition of key digestive enzymes such as α-amylase and proteases. researchgate.net

Furthermore, exposure to Azadirachtin can lead to the formation of aversive taste memory. Insects can learn to associate the taste of Azadirachtin with its negative post-ingestive consequences and will subsequently avoid food sources containing the compound. This learned aversion can be remarkably persistent. Studies on Drosophila melanogaster have shown that a single larval exposure to Azadirachtin not only induces avoidance behavior in the adult fly but that this aversion can be passed down to the next, unexposed generation. nih.gov This transgenerational effect suggests that Azadirachtin can induce epigenetic alterations that influence feeding behavior in offspring, enhancing its efficacy as a crop protectant. nih.gov

Reproductive System Impairment and Sterilant Effects

Azadirachtin, a complex tetranortriterpenoid derived from the neem tree (Azadirachta indica), exerts significant disruptive effects on the reproductive physiology of various arthropods. These effects manifest as impaired gamete development, reduced egg-laying capacity, and disruptive oviposition behavior, ultimately leading to a decline in reproductive success.

Effects on Gametogenesis and Fecundity

In males, azadirachtin disrupts spermatogenesis by interrupting the meiotic process, which is essential for the production of sperm. nih.gov For instance, in Drosophila melanogaster, treatment with azadirachtin has been observed to decrease the number of cysts and alter the apical nuclei positions within these cysts in the testes. nih.gov

The impact on fecundity is often dose-dependent, with higher concentrations of azadirachtin leading to a more pronounced reduction in the number of offspring. nih.govresearchgate.net Studies on Drosophila melanogaster have demonstrated that adult exposure to azadirachtin can significantly decrease both fecundity and fertility, with females showing greater sensitivity to the compound. nih.gov Even a single larval exposure can lead to reduced fecundity in the resulting adult flies. frontiersin.org

Table 1: Effects of Azadirachtin on Gametogenesis and Fecundity in Various Arthropod Species

| Species | Effect | Finding | Reference(s) |

|---|---|---|---|

| Drosophila melanogaster | Reduced Fecundity | Adult treatment significantly decreased progeny production. | nih.gov |

| Drosophila melanogaster | Impaired Spermatogenesis | Decreased number of cysts and altered apical nuclei positions in testes. | nih.gov |

| Drosophila melanogaster | Impaired Oogenesis | Decreased number of oocytes per ovary and reduced volume of basal oocytes. | nih.gov |

| Ceratitis capitata | Reduced Fecundity & Sterility | Significantly reduced fecundity by interfering with oogenesis, leading to complete and irreversible sterility in females. | researchgate.net |

| Locusta migratoria migratorioides | Arrested Oocyte Maturation | A single injection arrested the maturation of terminal oocytes. | ias.ac.in |

| Spodoptera exempta | Reduced Vitellogenesis | Lower levels of vitellogenin, suggesting reduced yolk formation. | mdpi.com |

Disruption of Oviposition Behavior

Beyond its direct physiological effects on the reproductive organs, azadirachtin also significantly disrupts the oviposition behavior of female arthropods. This is a critical aspect of its pest control efficacy, as it prevents the laying of eggs on potential host plants or substrates, thereby breaking the life cycle. nih.govbioone.org

Azadirachtin acts as a powerful oviposition deterrent and repellent. frontiersin.orgnih.gov Female insects can detect the presence of azadirachtin on a treated surface and are subsequently inhibited from laying their eggs. frontiersin.org This behavioral response is likely mediated by the activation of bitter-sensitive gustatory cells, leading to an aversive reaction. nih.gov

Studies on various insect species have consistently demonstrated this oviposition-inhibiting effect. For example, neem extracts have been shown to inhibit the oviposition of fruit flies such as Bactrocera cucurbitae and Bactrocera dorsalis when sprayed on fruits. bioone.org Similarly, in the Mediterranean fruit fly, Ceratitis capitata, neem extracts applied to grapes significantly inhibited oviposition. bioone.org The repellent property of neem extracts is considered a major factor in reducing the number of eggs laid by insects like the Mexican fruit fly, Anastrepha ludens. nih.gov

This disruption of oviposition behavior can have a significant impact on pest populations, even at sublethal concentrations. The avoidance of treated areas for egg-laying can lead to a substantial reduction in the subsequent generation of pests. nih.gov

Cellular and Subcellular Effects

Azadirachtin's mode of action extends to the cellular and subcellular levels, where it triggers a cascade of events that disrupt fundamental biological processes, ultimately leading to cell death and physiological dysfunction in arthropods.

Inhibition of Cellular Proliferation and Protein Synthesis Pathways

A primary cellular effect of azadirachtin is the inhibition of cell proliferation. nih.gov This has been observed in insect cell lines, such as the Sf9 cells from Spodoptera frugiperda, where azadirachtin inhibits monolayer formation and cell division. nih.govhebmu.edu.cn The underlying mechanism for this is believed to involve the disruption of mitotic events that depend on the proper synthesis and assembly of microtubules. hebmu.edu.cn

Furthermore, azadirachtin significantly hampers protein synthesis in insect cells. nih.govnih.gov This reduction in protein synthesis is a key factor leading to cell death. nih.gov The cellular uptake of azadirachtin and the subsequent inhibition of protein synthesis can result in necrosis of midgut cells. nih.gov This effect appears to be specific to insect cells, as studies have indicated that azadirachtin does not inhibit protein synthesis in mammalian cells through the same mechanisms as some other protein synthesis inhibitors. hebmu.edu.cn Research on Spodoptera litura cell lines has shown that azadirachtin A can inhibit cell proliferation by arresting the cell cycle and inducing apoptosis, a process linked to the up-regulation of the p53 protein. researchgate.net

Alterations in Digestive Enzyme Activity and Gut Integrity

Azadirachtin significantly impacts the digestive physiology of arthropods by altering the activity of key digestive enzymes and compromising the integrity of the gut. nih.govscispace.com In Drosophila melanogaster, pre-imaginal exposure to azadirachtin led to a notable inhibition of α-amylase, chitinase, and protease activities in the midgut of adult flies. nih.govresearchgate.net Conversely, lipase (B570770) activity was observed to increase. nih.govresearchgate.net This disruption of digestive enzyme activity can impair the insect's ability to digest and absorb nutrients from its food. frontiersin.orgnih.gov

The reduction in digestive enzyme secretion appears to be linked to a disruption of endocrine events rather than a direct inhibitory effect on the enzymes themselves. scispace.com In the cockroach Periplaneta americana, in vivo treatment with azadirachtin significantly reduced the activity of protease, invertase, and amylase, while in vitro application had no such effect. scispace.com This suggests that azadirachtin interferes with the neurosecretory system that regulates the synthesis and release of digestive enzymes. scispace.com

**Table 2: Effects of Azadirachtin on Digestive Enzyme Activity in *Drosophila melanogaster***

| Enzyme | Effect | Reference(s) |

|---|---|---|

| α-Amylase | Inhibition | nih.govresearchgate.net |

| Chitinase | Inhibition | nih.govresearchgate.net |

| Protease | Inhibition | nih.govresearchgate.netresearchgate.net |

| Lipase | Increase | nih.govresearchgate.net |

Induction of Apoptosis and Autophagy in Target Cells

Azadirachtin is a potent inducer of programmed cell death, specifically through the pathways of apoptosis and autophagy, in target insect cells. nih.gov In Spodoptera litura SL-1 cells, azadirachtin has been shown to significantly inhibit cell proliferation by triggering both apoptotic and autophagic cell death. nih.gov

The induction of autophagy by azadirachtin involves the dysregulation of the InR (insulin receptor) and PI3K/AKT/TOR signaling pathways. nih.gov This is evidenced by the accumulation of autophagolysosomes and Atg8-PE (phosphatidylethanolamine). nih.gov Following the induction of autophagy, azadirachtin can then stimulate apoptosis. This is achieved through the truncation of the autophagy-related protein Atg5 (tAtg5), which in turn triggers the release of cytochrome c into the cytoplasm, a key step in the intrinsic apoptotic pathway. nih.gov

Neem oil, which contains azadirachtin as a major component, has also been shown to induce both apoptosis and autophagy in cancer cells, suggesting a conserved mechanism across different cell types. nih.gov The apoptotic cascade initiated by neem oil involves the activation of caspase-9, and later caspase-8, leading to the activation of the executioner caspase-3. nih.gov Furthermore, it induces the release of apoptosis-inducing factor (AIF) from the mitochondria, indicating the involvement of both caspase-dependent and AIF-mediated apoptosis. nih.gov

Comparative Analysis of Azadirachtin's Effects Across Diverse Arthropod Taxa

Azadirachtin, a tetranortriterpenoid derived from the neem tree (Azadirachta indica), exhibits a broad spectrum of activity against hundreds of arthropod species. oup.com Its efficacy and the specific physiological and behavioral effects it induces can vary significantly across different taxonomic groups, including insects, mites, and crustaceans. These variations are influenced by factors such as the arthropod's physiology, life stage, and the specific formulation of the azadirachtin product. oup.com

The primary mode of action for azadirachtin is the disruption of the neuroendocrine system, which regulates key hormones like ecdysteroids and juvenile hormone. frontiersin.org This interference with hormonal balance leads to a cascade of effects, most notably growth regulation, which is why it is often classified as an Insect Growth Regulator (IGR). growertalks.comnih.gov However, its effects are not limited to growth disruption and can include antifeedant activity, repellency, and sterilization. growertalks.comnih.gov

Insects (Class Insecta): Within the class Insecta, sensitivity to azadirachtin varies considerably among different orders.

Lepidoptera (Moths and Butterflies): This order is generally highly susceptible. For instance, larvae of the cotton bollworm (Helicoverpa armigera) and the fall armyworm (Spodoptera frugiperda) experience significant growth disruption, reduced larval and pupal weight, and increased mortality when exposed to azadirachtin. nih.gov Studies on Spodoptera littoralis have shown that sublethal concentrations can lead to a decrease in adult emergence and an increase in deformities. arccjournals.com The primary effect in many lepidopteran larvae is the inhibition of molting, which is a direct consequence of disrupting the ecdysone hormone pathway. nih.govnih.gov

Hemiptera (True Bugs, Aphids, Whiteflies): Species in this order also show significant susceptibility. Azadirachtin is effective against pests like aphids, whiteflies, and leafhoppers. globalgarden.co For the soybean aphid (Aphis glycines), both purified azadirachtin and neem oil formulations have been shown to cause high nymphal mortality and increase the development time for survivors. orgprints.orgnih.gov However, some studies note that the effects can be more moderate in aphids compared to chewing insects, as azadirachtin primarily acts as a stomach poison that must be ingested. growertalks.comwur.nl

Coleoptera (Beetles): This is another order where azadirachtin is widely effective. frontiersin.org For example, it has been shown to impact the multicolored Asian lady beetle (Harmonia axyridis), a beneficial predator, by reducing the survival of early instars and increasing development time. orgprints.orgnih.gov

Diptera (Flies): Azadirachtin demonstrates lethal toxicity and developmental disruption in this order. In Drosophila melanogaster, it can cause pupal mortality, delay adult development, and reduce yolk protein content, indicating an impact on reproduction. researchgate.net

Beneficial vs. Pest Insects: A critical aspect of azadirachtin's profile is its relative safety for many non-target, beneficial insects, particularly adults. frontiersin.org While larval or nymphal stages of predators and parasitoids can be susceptible, adult beneficials often show lower mortality. frontiersin.orgdergipark.org.tr For example, studies have shown that azadirachtin did not affect the reproduction of the predatory mite Neoseiulus californicus or the aphid predator Aphidoletes aphidimyza. growertalks.com However, other research indicates that recommended doses can be harmful to predators like Orius laevigatus and Nesidiocoris tenuis. dergipark.org.tr This selectivity is often attributed to its primary mode of action through ingestion, which affects phytophagous (plant-eating) pests more directly than predators or parasitoids. growertalks.com

Arachnids (Class Arachnida): Azadirachtin is also effective against mites, which belong to the class Arachnida. It is used to control species like the two-spotted spider mite (Tetranychus urticae). globalgarden.cowur.nl The effects on mites are attributed to both the active ingredient azadirachtin, which provides a long-lasting growth-regulating effect, and formulation components like oil, which can have a more immediate contact effect. wur.nl

Crustaceans (Subphylum Crustacea): The effects of azadirachtin extend to aquatic arthropods, including crustaceans. Studies on various non-target aquatic invertebrates have shown susceptibility. researchgate.net While some research suggests limited harmful effects on certain crustaceans in aquaculture, other studies report toxicity. researchgate.net For example, neem-based products have demonstrated toxicity to Daphnia pulex. researchgate.net This indicates that environmental concentrations in aquatic ecosystems could pose a risk to non-target crustacean populations. researchgate.net

Table 1: Comparative Effects of Azadirachtin on Various Arthropod Taxa

Investigation of Hormetic Responses at Sublethal Concentrations

Hormesis is a biphasic dose-response phenomenon characterized by a low-dose stimulation and a high-dose inhibition. nih.gov In toxicology, this means that while a substance is toxic at high concentrations, it may induce a beneficial or stimulatory effect at very low, sublethal concentrations. The investigation of hormetic responses is crucial for understanding the full spectrum of a chemical's biological activity. While azadirachtin is primarily known for its inhibitory and toxic effects at pesticidal concentrations, some studies suggest that it can induce hormetic responses in certain arthropods at sublethal doses.

The concept of insecticide-induced hormesis (or hormoligosis) has been observed for various chemical classes, where sublethal exposure can lead to increased longevity, weight gain, or, most commonly, stimulated reproduction. nih.gov These effects are thought to be an overcompensatory response to a low-level stressor.

For azadirachtin, evidence of hormesis is still emerging and can be subtle. A study on the green peach aphid, Myzus persicae, investigated the effects of sublethal concentrations of azadirachtin on reproduction. nih.gov While the study did not find a classic hormetic increase in fecundity for azadirachtin alone under the tested conditions, it highlighted the complexity of sublethal effects. Other research has indicated that sublethal concentrations of azadirachtin can have hormetic effects on various parameters in some pest insects, such as enzyme levels and fecundity. researchgate.net For example, it has been proposed that low concentrations of azadirachtin might stimulate certain physiological processes before the more potent inhibitory effects take over at higher concentrations.

The mechanisms behind potential hormetic effects are not fully elucidated but could involve the modulation of detoxification enzymes or shifts in life-history trade-offs, such as the relationship between fecundity and longevity. researchgate.net For instance, exposure to a minor stressor might trigger a defensive response that, in the absence of significant harm, results in a net positive effect on a specific life-history trait. In Drosophila melanogaster, low doses of azadirachtin were found to significantly increase the activity of detoxification enzymes like catalase and glutathione (B108866) S-transferase, which could be interpreted as a stimulatory response to a chemical challenge. researchgate.net

It is important to note that demonstrating hormesis requires testing across a broad range of concentrations, and the response can be highly dependent on the species, the specific endpoint being measured (e.g., reproduction, development time, enzyme activity), and experimental conditions. researchgate.net

Table 2: Documented Sublethal and Potential Hormetic Effects of Azadirachtin

Evolution of Arthropod Resistance to Azadirachtin

Mechanisms of Resistance Development to Purified Azadirachtin (B1665905)

The evolution of resistance to azadirachtin is notably more complex than for many single-target synthetic insecticides. This complexity is primarily due to azadirachtin's multiple modes of action, which include antifeedant, repellent, insect growth regulator (IGR), and sterilant effects. sci-hub.boxmycorrhizae.comdeakin.edu.au For an arthropod to develop resistance, it would likely need to evolve multiple physiological or behavioral adaptations to counteract these varied effects. acs.orgnih.gov

Laboratory studies have been crucial in demonstrating the potential for resistance. A key study on the green peach aphid, Myzus persicae, showed that a laboratory-selected population developed a 9-fold resistance to purified azadirachtin after 40 generations of continuous exposure. capes.gov.brnih.govucanr.edu In contrast, a parallel population treated with a refined neem seed extract containing the same amount of azadirachtin did not develop resistance. frontiersin.orgcapes.gov.brhebmu.edu.cn This pivotal finding suggests that the cocktail of various limonoids and other compounds present in neem extracts creates a multi-faceted selection pressure that is significantly harder for pests to overcome than the pressure from a single purified compound. capes.gov.brnih.gov

The precise biochemical and molecular mechanisms of azadirachtin resistance are not as well-defined as for many synthetic insecticides. However, research points to several potential pathways:

Multiple Target Sites : Azadirachtin is believed to interact with multiple protein targets within the insect. acs.orgnih.gov Studies in Helicoverpa armigera have identified several potential binding proteins, including juvenile hormone esterase (JHE), fatty acid binding proteins, and others, suggesting a broad impact on insect physiology. nih.gov This multi-target action implies that resistance would likely require mutations in several genes simultaneously, a far less probable event than a single target-site mutation. acs.orgnih.gov

Detoxification Enzymes : While some research suggests azadirachtin can inhibit the production of detoxification enzymes like cytochrome P450s, it is also plausible that resistant insects could evolve enhanced detoxification capabilities. nih.govucanr.edu Overexpression of detoxification enzymes is a common resistance mechanism against many insecticides. researchgate.net

Behavioral Resistance : Habituation or reduced sensitivity to the antifeedant properties of purified azadirachtin has been observed in species like the tobacco cutworm, Spodoptera litura. frontiersin.orghebmu.edu.cn This allows the insect to continue feeding on treated plants, increasing its exposure to the toxic effects but also allowing for the potential selection of individuals with higher metabolic resistance.

| Arthropod Species | Key Finding | Resistance Factor | Reference |

|---|---|---|---|

| Green Peach Aphid (Myzus persicae) | Developed 9-fold resistance to purified azadirachtin after 40 generations under laboratory selection. | Not specified, but developed against purified compound only, not neem extract. | capes.gov.brnih.govucanr.edu |

| Tobacco Cutworm (Spodoptera litura) | Showed habituation (desensitization) to the antifeedant properties of pure azadirachtin, but not to neem extract. | Behavioral adaptation (reduced feeding deterrence). | frontiersin.orghebmu.edu.cn |

| Cotton Bollworm (Helicoverpa armigera) | Azadirachtin impacts multiple targets, including JHE and other proteins, suggesting resistance would be complex to evolve. | Multi-target mode of action is a barrier to resistance. | acs.orgnih.gov |

Factors Influencing the Evolution of Resistance (e.g., Selection Pressure, Genetic Variability)

The evolution of resistance in any pest population is governed by a combination of genetic, biological, and operational factors.

Selection Pressure : This is the primary driving force behind resistance evolution. biorxiv.org The repeated and exclusive use of a single active ingredient, such as purified azadirachtin, imposes a strong, consistent selection pressure that favors the survival and reproduction of rare, pre-existing resistant individuals. biorxiv.orgcapes.gov.brnih.gov The laboratory studies that successfully induced resistance did so by applying this intense pressure over many generations. nih.gov Conversely, the use of complex neem extracts diffuses this pressure, making selection for resistance less likely. capes.gov.br

Genetic Variability : A pest population must possess the necessary genetic raw material for resistance to evolve. ucdavis.edunih.gov If alleles conferring a resistance trait are not present in the population's gene pool, resistance cannot develop, regardless of the selection pressure. The likelihood of resistance is higher in large, genetically diverse pest populations. ucdavis.edu

Biochemical Preadaptation : It has been hypothesized that herbivorous insects are preadapted to detoxify insecticides due to their evolutionary history of feeding on plants containing defensive chemicals (allelochemicals). ucdavis.edu Arthropods with feeding modes that expose them to a wider variety of plant toxins, such as chewing insects, may have more robust detoxification systems and thus a greater intrinsic ability to evolve resistance compared to species that feed on less chemically complex tissues like phloem or xylem. ucdavis.edu

Population Bottlenecks and Founder Events : While it might be assumed that introduced species that have gone through a population bottleneck would have reduced genetic diversity and thus a lower capacity for resistance, comparative analyses have not found significant differences in resistance evolution between native and introduced arthropod species in North America. ucdavis.edu

Strategies for Resistance Management in Integrated Pest Management (IPM) Programs

To preserve the long-term efficacy of azadirachtin and other valuable insecticides, robust resistance management strategies are essential. These strategies aim to reduce selection pressure and make it more difficult for resistance to become established in a pest population. croplife.org.auresearchgate.net

Rotation and Alternation : The cornerstone of resistance management is the rotation of insecticides with different modes of action (MoA). croplife.org.auucanr.edu Instead of relying solely on azadirachtin, growers should alternate its use with other insecticides from different chemical classes. This prevents successive generations of a pest from being exposed to the same selection pressure. ucanr.edu

Use of Mixtures (Formulations) : As demonstrated by the difference in resistance development between purified azadirachtin and neem extracts, using products with a complex mixture of active compounds can be an effective resistance management tactic. capes.gov.brnih.gov The multiple components act on different targets, making it highly improbable for an individual insect to possess mechanisms to overcome all of them simultaneously. entomologyjournals.com

Monitoring and Thresholds : Pesticides should only be applied when pest populations reach economically damaging levels, as determined by regular monitoring. ucanr.edu Applying insecticides on a fixed schedule regardless of pest presence increases selection pressure unnecessarily. ucanr.edu

| Strategy | Principle | Example | Reference |

|---|---|---|---|

| Mode of Action Rotation | Avoids repeated selection with the same chemical pressure. | Alternate applications of azadirachtin (IGR) with a spinosyn or a neonicotinoid. | croplife.org.auucanr.edu |

| Use of Complex Formulations | Diffuses selection pressure across multiple active compounds. | Preferentially use neem oil or broad-spectrum neem extracts over purified azadirachtin products. | capes.gov.brnih.gov |

| Integrated Pest Management (IPM) | Reduces overall reliance on chemical controls. | Combine azadirachtin use with the release of predatory mites or parasitoid wasps. | entomoljournal.comunirioja.esnih.gov |

| Avoid Tank Mixes | For insects, mixing multiple insecticides that control the same pest can sometimes hasten resistance. | Apply insecticides with different MoAs in sequence rather than as a tank mix. | croplife.org.auucanr.edu |

| Target Susceptible Life Stages | Ensures maximum efficacy and reduces the number of surviving individuals. | Apply azadirachtin when early larval instars are present, as they are generally more susceptible. | croplife.org.au |

Potential for Cross-Resistance and Co-Resistance with Synthetic Insecticides

Cross-resistance occurs when a resistance mechanism selected by one insecticide also confers resistance to another insecticide, typically one with a similar mode of action. Co-resistance happens when an insect possesses multiple, distinct resistance mechanisms that affect different insecticide classes.

The potential for cross-resistance with azadirachtin is considered lower than for many synthetic insecticides due to its multiple modes of action. mycorrhizae.comacs.org If resistance to azadirachtin requires multiple adaptations, it is less likely that this specific suite of changes would also confer resistance to a single-target synthetic insecticide.

However, some theoretical pathways for cross-resistance exist:

Metabolic Cross-Resistance : If resistance to azadirachtin were to evolve via the enhanced activity of broad-spectrum detoxification enzymes (e.g., cytochrome P450s or glutathione (B108866) S-transferases), this could potentially confer resistance to other insecticide classes that are detoxified by the same enzymes. researchgate.net

Shared Target Sites : While azadirachtin has multiple targets, if one of those targets is shared with another insecticide, there could be a basis for cross-resistance.

Plant Allelochemical Adaptation : Insects that have adapted to a wide range of natural plant defense compounds may be "preadapted" to detoxify synthetic insecticides, creating a form of cross-resistance between natural and artificial toxins. ucanr.eduresearchgate.net

Conversely, some evidence suggests azadirachtin could be used to mitigate resistance to other insecticides. It has been shown to inhibit protein synthesis and may reduce the production of detoxification enzymes in some insects, potentially increasing their susceptibility to other compounds. ucanr.edu This makes azadirachtin a potentially valuable tool in rotation programs designed to manage resistance to other, more resistance-prone insecticides.

Environmental Dynamics and Degradation of Azadirachtin

Photodegradation and Stability Under Ultraviolet Radiation

Azadirachtin (B1665905) is notoriously susceptible to degradation upon exposure to ultraviolet (UV) radiation, a key factor limiting its persistence and effectiveness in the field. researchgate.net Sunlight, particularly the UV component, can rapidly break down the molecule, with studies reporting a half-life of approximately 20 hours after application to olive trees. researchgate.net In another study, the half-life of azadirachtin-A as a thin film under UV light was found to be a mere 48 minutes. researchgate.netnih.gov This rapid photodegradation is a significant challenge for its use in agriculture, as it necessitates frequent reapplications. researchgate.net

The photodegradation process involves the conversion of azadirachtin-A into various photoproducts. One identified photoproduct results from the isomerization of the (E)-2-methylbut-2-enoate ester group to its (Z) isomer. researchgate.net Interestingly, some of these degradation products may retain some level of biological activity. chemijournal.com The presence of epicuticular waxes on plant surfaces can further accelerate this process, with one study on olives showing that these waxes doubled the photodegradation rate of a commercial azadirachtin formulation. researchgate.netresearchgate.net

Influence of UV Stabilizers on Degradation Kinetics

To counteract the rapid photodegradation of azadirachtin, researchers have investigated the use of various UV stabilizers. These compounds are added to formulations to absorb UV radiation and dissipate it as heat, thereby protecting the active ingredient. Studies have shown that the addition of certain UV stabilizers can significantly enhance the photostability of azadirachtin. For example, compounds like p-aminobenzoic acid and lecithin (B1663433) have been shown to prevent the degradation of azadirachtin-A by sunlight. chemijournal.com

Detailed kinetic studies have quantified the impact of different stabilizers. One study examined the effect of four UV stabilizers on the photostability of azadirachtin-A. nih.gov The results indicated that phenyl salicylate (B1505791) provided the best protection among the tested compounds when mixed in a 1:1 molar ratio. nih.gov Another study found that 8-hydroxyquinoline (B1678124) and tert-butyl hydroquinone (B1673460) were effective in extending the half-life of azadirachtin under both sunlight and UV light. nih.gov The half-life of azadirachtin on a glass surface under sunlight increased from 3.98 days to 44.42 and 35.90 days with the addition of 8-hydroxyquinoline and tert-butyl hydroquinone, respectively. nih.gov

Table 1: Effect of UV Stabilizers on the Half-life of Azadirachtin-A

| Stabilizer | Condition | Half-life without Stabilizer | Half-life with Stabilizer | Reference |

|---|---|---|---|---|

| Phenyl salicylate | Sunlight/UV light | Not specified | Best photo-stabilization among four tested stabilizers | nih.gov |

| 8-Hydroxyquinoline | Sunlight (thin film) | 3.98 days | 44.42 days | nih.gov |

| tert-Butyl hydroquinone | Sunlight (thin film) | 3.98 days | 35.90 days | nih.gov |

| 8-Hydroxyquinoline | UV light (thin film) | 48 minutes | 55.80 hours | nih.gov |

| tert-Butyl hydroquinone | UV light (thin film) | 48 minutes | 48.50 hours | nih.gov |

Persistence and Dissipation in Various Environmental Compartments

The persistence of azadirachtin in the environment is a double-edged sword. While its rapid degradation is beneficial in preventing long-term contamination, it also reduces the duration of its pest control activity. ijsra.net The dissipation of azadirachtin is influenced by a multitude of factors, including the environmental compartment (foliage, soil, water), formulation, and prevailing environmental conditions.

Foliar Persistence and Washoff Potential

When applied to plant foliage, azadirachtin is subject to rapid degradation, primarily through photodegradation. researchgate.net Studies have shown that the persistence is often short, with one report indicating that 7 days after a foliar application on tomatoes, the mortality rate of whitefly nymphs dropped significantly, indicating rapid dissipation of the active ingredient. researchgate.net The type of formulation can also play a role in foliar persistence. An experimental formulation with coformulants allowed in organic culture showed greater stability on peach leaves and fruit compared to a commercial formulation, likely due to better diffusion into the epicuticular wax layer, which offered some protection from sunlight. nih.gov

Washoff by rainfall can also contribute to the removal of azadirachtin from plant surfaces, although specific quantitative data on washoff potential is limited in the reviewed literature. The systemic uptake of azadirachtin by plants can, to some extent, counteract the effects of foliar degradation and washoff by translocating the compound to other parts of the plant. researchgate.net

Soil Adsorption, Desorption, and Leaching Dynamics

The fate of azadirachtin in soil is governed by a complex interplay of adsorption, desorption, degradation, and leaching. Adsorption to soil particles can reduce its bioavailability and mobility. Studies on a sandy loam forest soil indicated that the adsorption of azadirachtin-A was not high and decreased with increasing pH, suggesting that the interactions with soil particles are relatively weak and likely due to physical forces and hydrogen bonding. tandfonline.com The low adsorption suggests that azadirachtin is not strongly bound to the soil and can be reversible. tandfonline.com

Desorption studies have shown that the adsorbed azadirachtin can be released back into the soil solution, making it potentially available for microbial degradation or leaching. tandfonline.com The potential for azadirachtin to leach into lower soil horizons exists, particularly if microbial degradation is not rapid. tandfonline.com The addition of organic amendments like biochar to soil can increase the adsorption of pesticides, thereby reducing their mobility and leaching potential. researchgate.net In contrast, in soils with low organic matter, sandy texture, and alkaline pH, the leaching potential of pesticides can be higher. scirp.orgscirp.org The degradation of azadirachtin in soil is influenced by microbial activity, with faster degradation observed in non-sterilized soils compared to autoclaved soils. researchgate.net Temperature also plays a role, with degradation being faster at higher temperatures. researchgate.net

Table 2: Soil Degradation of Azadirachtin Isomers

| Isomer | Soil Condition | Temperature (°C) | DT50 (days) | Reference |

|---|---|---|---|---|

| Azadirachtin A | Non-autoclaved | 15 | 43.9 | researchgate.net |

| Azadirachtin A | Non-autoclaved | 25 | 19.8 | researchgate.net |

| Azadirachtin B | Non-autoclaved | 15 | 59.2 | researchgate.net |

| Azadirachtin B | Non-autoclaved | 25 | 20.8 | researchgate.net |

Hydrolysis in Aqueous Systems and Natural Waters

In aqueous environments, azadirachtin is susceptible to hydrolysis, a chemical process where the molecule is broken down by reacting with water. The rate of hydrolysis is significantly influenced by pH and temperature. acs.orgacs.org Studies have shown that azadirachtin hydrolyzes more rapidly in basic (alkaline) conditions than in acidic conditions. acs.orgacs.org The disappearance of azadirachtin in water follows pseudo-first-order kinetics. acs.orgacs.org

At 35°C, the rate constants for hydrolysis ranged from 2.48 × 10⁻³ to 67.7 × 10⁻³ h⁻¹, depending on the pH. acs.orgacs.org The energy of activation for the hydrolysis of azadirachtin at pH 7.0 was calculated to be 103 kJ mol⁻¹. acs.orgacs.org Compared to some synthetic organophosphate and carbamate (B1207046) insecticides, azadirachtin appears to be more susceptible to hydrolysis, suggesting it is likely to be non-persistent in water. acs.orgacs.org This rapid breakdown in water is a positive attribute from an environmental contamination perspective.

Ecological Implications of Azadirachtin's Environmental Fate

The environmental fate of azadirachtin has significant ecological implications. Its rapid degradation in sunlight and water means that long-term contamination of these environmental compartments is unlikely. wikipedia.orgacs.orgacs.org This is a key advantage over many synthetic pesticides that can persist in the environment for extended periods. wikipedia.org The relatively low toxicity of azadirachtin to mammals and its rapid breakdown contribute to its favorable environmental profile. wikipedia.orgregulations.gov

However, the picture is not entirely without nuance. While generally considered safe for non-target organisms, some studies have indicated that certain neem formulations can have negative effects on some aquatic invertebrates. researchgate.netnih.gov The timing and method of application are crucial in mitigating potential risks to beneficial insects and other non-target species. frontiersin.org For instance, because azadirachtin must be ingested to be effective against insects, non-target insects that are not attracted to the treated crops are less likely to be harmed. regulations.gov The rapid degradation of azadirachtin on foliage also means that the window of direct exposure for many non-target organisms is relatively short. researchgate.net Ultimately, the ecological impact of azadirachtin is a balance between its beneficial properties of being biodegradable and selective, and the potential for short-term, localized effects on non-target populations. ijsra.netnih.gov

Synthesis of Novel Azadirachtin Derivatives and Structural Analogues

Advances in Chemical Synthesis Approaches to Azadirachtin (B1665905) and Mimetic Compounds

The chemical synthesis of Azadirachtin, a highly oxidized tetranortriterpenoid, represents a formidable challenge in organic chemistry due to its complex molecular architecture. theeurekamoments.comwikipedia.org The structure features 16 stereogenic centers, a dense array of oxygen-containing functional groups (including an enol ether, acetal, hemiacetal, and a tetra-substituted epoxide), and is sensitive to both acid and base. theeurekamoments.compsu.eduresearchgate.net These features long hindered its total synthesis, which was first accomplished by the research group of Steven Ley in 2007, over two decades after its discovery. theeurekamoments.comwikipedia.org

The successful synthesis of azadirachtin was achieved through a highly convergent approach, which involves the synthesis of complex molecular fragments that are later joined together. psu.edunih.gov This strategy divided the molecule into two main components: a heavily functionalized "decalin" fragment and a "pyran" fragment. organic-chemistry.org A key step in this convergent synthesis was the unification of the decalin ketone and propargylic mesylate fragments via an O-alkylation reaction. nih.gov

Following the coupling of the major fragments, a series of critical bond-forming reactions were employed to construct the intricate core structure. A Claisen rearrangement was utilized to stereoselectively form the central C8-C14 bond, which resulted in an allene (B1206475) intermediate. nih.govorganic-chemistry.org This allene was pivotal for the subsequent step, a 5-exo-radical cyclization, which generated the [3.2.1] bicyclic ether system present in the natural product. nih.govorganic-chemistry.org The synthesis of the tetracyclic decalin fragment itself was a significant undertaking, with one approach starting from (−)-carvone and establishing all nine of its stereocenters over 21 linear steps. acs.org

Isolation and Spectroscopic Characterization of Naturally Occurring Derivatives

The neem tree (Azadirachta indica) is a rich source of azadirachtin-related compounds, known as limonoids. dntb.gov.ua Various parts of the tree, particularly the seed kernels, contain a mixture of these derivatives. acs.orggrowertalks.com Through techniques like high-performance liquid chromatography (HPLC), researchers have been able to isolate and identify several novel, naturally occurring azadirachtin analogues. dntb.gov.uaacs.org

Among the identified derivatives are azadirachtins H and I, which were successfully isolated using preparative HPLC. dntb.gov.ua More recently, two new derivatives, Azadirachtin M and Azadirachtin N, were isolated from a methanolic extract of neem seed kernels. acs.orgnih.gov

The structural elucidation of these new compounds relies heavily on advanced spectroscopic methods. acs.orgnih.gov High-resolution mass spectrometry (HRMS) is used to determine the precise molecular formula. For instance, the molecular formula for Azadirachtin M was determined as C₃₂H₄₂O₁₃. acs.org Extensive Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) experiments, is employed to piece together the complex connectivity and stereochemistry of the molecule. acs.orgresearchgate.net These analyses revealed that Azadirachtin M is the first known 29-oxymethylene azadirachtin analogue, while Azadirachtin N is characterized as 22,23-dihydro-23α-hydroxy-3-tigloyl-11-deoxyazadirachtinin. nih.gov

Table 1: Recently Isolated Natural Azadirachtin Derivatives

| Compound Name | Molecular Formula | Key Structural Features | Source |

|---|---|---|---|

| Azadirachtin H | Not specified in provided context | --- | Azadirachta indica seed kernels |

| Azadirachtin I | Not specified in provided context | --- | Azadirachta indica seed kernels |

| Azadirachtin M | C₃₂H₄₂O₁₃ | 29-oxymethylene-11-demethoxycarbonyl-11α-hydroxyazadirachtin | Azadirachta indica seed kernels |

Structure-Activity Relationship (SAR) Studies of Azadirachtin and its Analogues

Understanding the relationship between the structure of azadirachtin and its biological activity is crucial for designing new, potentially more potent or more easily synthesized insecticides. Structure-activity relationship (SAR) studies involve chemically modifying the azadirachtin molecule and evaluating the impact of these changes on its insecticidal effects.

Early SAR studies on eight derivatives of azadirachtin against the tobacco budworm (Heliothis virescens) provided significant insights. acs.org These studies revealed that the hydroxyl groups on the azadirachtin molecule are essential for its biological activity. acs.org When these hydroxyl groups were modified, for example through carbomethoxylation or O-methylation, the greatest losses of activity were observed. acs.org

The tigloyl group at the C-3 position has also been a focus of these studies. Removal of the entire tigloyl group resulted in a moderately less active derivative. acs.org Furthermore, converting this relatively hydrophobic group into a more hydrophilic moiety led to a dramatic reduction in insect growth-inhibitory activity. acs.org This suggests that a lipophilic region in the molecule is necessary for maximum activity, possibly facilitating transport through biological membranes. acs.org

Conversely, some modifications have little effect on bioactivity. Deacetylation or the hydrogenation of the two carbon-carbon double bonds in the molecule did not significantly alter its growth-inhibitory and lethal activities. acs.org These findings indicate that the core structure, particularly the arrangement of hydroxyl groups and the presence of a lipophilic ester, is paramount for the potent insecticidal properties of azadirachtin. acs.org

Table 2: Summary of Azadirachtin Structure-Activity Relationship Findings

| Modification | Effect on Bioactivity | Implication |

|---|---|---|

| Modification of hydroxyl groups | Dramatic reduction in activity | Hydroxyl groups are essential for activity. |

| Removal of tigloyl group | Moderate reduction in activity | The tigloyl group contributes to activity. |

| Increasing hydrophilicity of tigloyl group region | Dramatic reduction in activity | A lipophilic region is crucial for maximum activity. |

| Deacetylation | No significant effect | The acetyl group is not critical for activity. |

Bioactivity Profiling of Novel Synthetic and Natural Derivatives

The primary bioactivities associated with azadirachtin and its derivatives are insect antifeedancy and growth regulation. psu.edunih.gov Azadirachtin is known to be a potent antifeedant and insect growth disruptor for a wide variety of insects, yet it demonstrates low mammalian toxicity. dntb.gov.uaacs.org The bioactivity of newly discovered natural derivatives and newly created synthetic analogues is typically evaluated through bioassays against various insect pests.

Natural extracts from the neem tree contain a complex mixture of limonoids, including azadirachtin A, B, D, H, and I, as well as compounds like nimbin (B191973) and salannin (B1681390). acs.orgnih.gov While azadirachtin is the major contributor to the insecticidal activity, these other related triterpenoids may have synergistic or independent effects. nih.gov For example, in studies on mosquito larvae, azadirachtin proved to be the most potent limonoid, causing nearly 100% mortality at a concentration of 1 ppm. researchgate.net Other compounds like salannin and deacetylgedunin (B1669936) also showed high bioactivity, whereas other isolated limonoids were less active. researchgate.net

The mechanism of action is complex; azadirachtin interferes with the insect molting hormone, ecdysone (B1671078), leading to developmental disruption. growertalks.com It can act as a feeding deterrent by stimulating specific chemoreceptors in insects and also cause "secondary" antifeedancy by creating physiological disturbances in the insect's midgut. nih.gov

Bioactivity profiling extends to nematicidal properties as well. Azadirachtin and its derivatives have shown toxicity against root-knot nematodes (Meloidogyne incognita). nih.gov Studies have demonstrated that azadirachtin can cause significant immobility of nematode juveniles and reduce their ability to penetrate plant roots. nih.gov This broad spectrum of activity against various pests makes the bioactivity profiling of any new derivative an essential step in evaluating its potential as a commercial biopesticide. frontiersin.orgnih.gov

Table 3: Bioactivity of Selected Azadirachtinoids

| Compound/Mixture | Target Organism | Observed Effect |

|---|---|---|

| Azadirachtin | Heliothis virescens (Tobacco budworm) | Growth-inhibitory and lethal activities |

| Azadirachtin | Mosquito larvae | ~100% larval mortality at 1 ppm |

| Salannin, Deacetylgedunin | Mosquito larvae | High bioactivity |

| Azadirachtin | Liriomyza sativae (Vegetable leafminer) | No ovicidal effect, but affects later life stages |

| Azadirachtin | Meloidogyne incognita (Root-knot nematode) | Juvenile immobility, reduced root penetration |

Synergistic and Potentiation Interactions with Azadirachtin

Combinatorial Effects with Microbial Biopesticides (e.g., Bacillus thuringiensis, Entomopathogenic Fungi)

Research has consistently demonstrated that combining Azadirachtin (B1665905) with microbial biopesticides can lead to enhanced insecticidal activity. The interaction often proves to be synergistic, where the combined effect is greater than the sum of the individual effects, or additive, broadening the spectrum of activity and increasing mortality rates. researchgate.netnih.gov

Bacillus thuringiensis (Bt): Azadirachtin has been shown to enhance the efficacy of Bacillus thuringiensis (Bt), a bacterium that produces insecticidal crystal proteins. frontiersin.org Studies on the cotton bollworm, Helicoverpa armigera, found that while Azadirachtin and Bt are effective individually, their combination can lead to significantly higher mortality. nih.govnih.gov For instance, combining sublethal concentrations of a Bt formulation with Azadirachtin not only increased toxicity but also accelerated the time to kill the larvae. nih.gov In one study, certain combinations of Bt and Azadirachtin resulted in 100% mortality of H. armigera. nih.gov Similarly, a synergistic interaction was observed against the Indian meal moth, Plodia interpunctella, when larvae were exposed to a diet containing LC50 concentrations of both insecticides. nih.gov The proposed mechanism for this synergy is that the different modes of action—Azadirachtin as a growth regulator and antifeedant, and Bt as a gut disruptor—complement each other, leading to a more comprehensive and lethal impact on the pest. nih.govresearchgate.net However, some studies have reported merely additive or no synergistic effects, indicating that the nature of the interaction can be pest-specific. nih.govtandfonline.com

Entomopathogenic Fungi: Azadirachtin is also compatible with many entomopathogenic fungi, such as Beauveria bassiana and Metarhizium anisopliae. scielo.brarbico-organics.com The combination can result in synergistic or additive effects, enhancing pest control. researchgate.netresearchgate.net It is hypothesized that botanicals like Azadirachtin may weaken the target pest by acting as a physiological stressor or by disrupting the insect's cuticle, thereby predisposing it to fungal infection or facilitating the adhesion and germination of fungal conidia. researchgate.neticrisat.org

In laboratory studies against the yerba mate psyllid, a synergistic interaction was observed between an Azadirachtin-based product and the fungus B. bassiana. scielo.br Field trials combining soil-applied Azadirachtin with Metarhizium anisopliae and the entomopathogenic nematode Steinernema carpocapsae against western flower thrips resulted in a 95–97% total reduction in adult emergence when accounting for delayed mortality from mycosis. researchgate.net While some combinations showed clear synergism, others resulted in an additive response. researchgate.netresearchgate.net

Table 1: Research Findings on Azadirachtin's Interaction with Microbial Biopesticides

| Microbial Agent | Target Pest | Observed Interaction | Key Finding | Source |

|---|---|---|---|---|

| Bacillus thuringiensis (Bt) | Helicoverpa armigera (Cotton Bollworm) | Synergistic/Complementary | Combinations of LC50 of Bt with EC20 or EC50 of Azadirachtin resulted in 100% mortality. | nih.gov |

| Bacillus thuringiensis (Bt) | Plodia interpunctella (Indian Meal Moth) | Synergistic | A synergistic interaction was found at LC50 concentrations of both insecticides. | nih.gov |

| Beauveria bassiana | Gyropsylla spegazziniana (Yerba Mate Psyllid) | Synergistic | Total mortality was significantly higher with Azadirachtin + fungus compared to the fungus alone. | scielo.br |

| Metarhizium anisopliae & Steinernema carpocapsae | Frankliniella occidentalis (Western Flower Thrips) | Synergistic/Additive | Combined treatments led to a 95-97% reduction in adult emergence. | researchgate.net |

| Beauveria bassiana | Tetranychus urticae (Two-spotted spider mite) | Additive | The combination of Azadirachtin and B. bassiana had an additive effect on mite larvae. | researchgate.net |

Interactions with Other Plant-Derived Compounds and Allelochemicals

Azadirachtin's activity can be potentiated by other compounds present in the neem tree and by other plant-derived insecticides. frontiersin.org The crude extract of neem seeds often exhibits greater efficacy than purified Azadirachtin, suggesting a natural synergism among the various limonoids and other allelochemicals present, such as salannin (B1681390), nimbin (B191973), and various phenols. frontiersin.orgfrontiersin.orgdaneshyari.com This inherent synergy within the neem extract contributes to its broad-spectrum activity and may help prevent the development of pest resistance. frontiersin.org

Furthermore, Azadirachtin has been shown to synergize with other botanical insecticides. frontiersin.org A notable example is its interaction with pyrethrum. Research and patent filings have demonstrated that Azadirachtin, often in combination with clarified neem oil, can significantly enhance the insecticidal activity of pyrethrum. frontiersin.orggoogle.com This allows for a reduction or complete elimination of piperonyl butoxide (PBO), a synthetic synergist traditionally used in pyrethrum formulations. google.com This substitution offers a significant cost advantage and results in a more natural insecticide formulation. frontiersin.orggoogle.com Synergism has also been reported between Azadirachtin and oil from the karanj tree (Pongamia pinnata). frontiersin.org

Synergism with Agricultural Inputs (e.g., Inorganic Fertilizers)

An emerging area of research is the interaction between biopesticides like Azadirachtin and conventional agricultural inputs such as inorganic fertilizers. Studies suggest that these combinations can lead to unexpected synergistic effects.

Table 2: Synergistic Effect of Azadirachtin and NPK Fertilizer on Aedes albopictus Larval Mortality

| Treatment Applied to Plant | Resulting Larval Mortality (%) | Source |

|---|---|---|

| Azadirachtin Alone | 36.4% | nih.gov |

| NPK Fertilizer Alone | 33.6% | nih.gov |

| Azadirachtin + NPK Fertilizer | 74.4% | nih.gov |

Implications for Enhanced Pest Control Efficacy and Mitigation of Resistance Development

The synergistic and potentiating interactions of Azadirachtin have significant implications for modern Integrated Pest Management (IPM) programs. By combining Azadirachtin with other control agents, it is possible to achieve greater pest control efficacy than when using each component alone. frontiersin.orgnih.gov These combinations can lead to higher mortality rates, faster pest knockdown, and a broader spectrum of controlled pests. nih.govnih.gov

Perhaps more importantly, these combination strategies are a cornerstone of effective insecticide resistance management. globalgarden.co Synthetic pesticides with a single mode of action often lead to the rapid development of resistant pest populations. globalgarden.co Azadirachtin itself possesses multiple modes of action—acting as an antifeedant, insect growth regulator (IGR), repellent, and sterilant—which already makes it more difficult for pests to develop resistance. mycorrhizae.compeptechbio.com

When Azadirachtin is combined with other agents like Bt or other botanicals, the pest is targeted by multiple, distinct mechanisms of action simultaneously. globalgarden.conih.gov This multi-pronged attack significantly lowers the probability that an individual pest will survive and pass on resistance traits. nih.gov For example, studies have shown that while resistance to pure Azadirachtin could be induced in a lab setting over many generations, no such resistance was reported when pests were exposed to a whole neem seed extract, likely due to the synergistic effects of its multiple active compounds. frontiersin.org Using Azadirachtin in combination with other insecticides can also help control pest populations that have already developed resistance to other chemical classes. nih.gov

Advanced Analytical Methodologies for Azadirachtin Research

Chromatographic Techniques for Isolation, Separation, and Quantification

Chromatography-based methods are the preferred choice for the detection and quantification of azadirachtin (B1665905) within various plant matrices and formulations. ipp.pt These techniques are essential for ensuring the quality and consistency of neem-based products. researchgate.net

High-Performance Liquid Chromatography (HPLC) stands as the primary analytical tool for the determination of azadirachtin. cabidigitallibrary.org Due to the thermal instability of azadirachtin, which makes gas chromatography challenging, HPLC with UV detection is the favored method. cabidigitallibrary.org

A variety of HPLC methods have been developed for the estimation of azadirachtin in neem extracts and formulations. cabidigitallibrary.org Reversed-phase chromatography is commonly employed, utilizing C18 columns. oup.comjaper.in The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with modifiers like methanol (B129727) or triethylamine (B128534) to improve separation. oup.comjaper.intandfonline.com Detection is most frequently carried out using a UV detector at wavelengths ranging from 210 nm to 220 nm. oup.comjaper.in For instance, one method uses a C18 analytical column with a water-acetonitrile mixture (27.5:72.5, v/v) as the mobile phase, a flow rate of 1 mL/min, a column temperature of 45°C, and UV detection at 215 nm. oup.com Another approach utilizes a mobile phase of acetonitrile, methanol, and 1% triethylamine at pH 4 (60:40:1) with detection at 210 nm. japer.in

The development of isocratic and gradient elution methods allows for the effective separation of azadirachtin A, the most abundant and biologically active isomer, from other related limonoids and matrix components. oup.comtandfonline.com The precision and accuracy of these methods have been validated, with reported coefficients of variation for azadirachtin A ranging between 1.3–2.8% and analytical recovery for azadirachtin B between 85.2–101.9%. oup.com The limits of detection (LOD) and quantification (LOQ) for azadirachtin have been reported to be as low as 3 µg/g and 6 µg/g, respectively, in some methods. tandfonline.com

Interactive Table: HPLC Parameters for Azadirachtin Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Symmetry RP-18 oup.com | Phenomenex® Luna 5µ C18 japer.in | Spherisorb C-18 ODS 5 μm tandfonline.com |

| Mobile Phase | Water–acetonitrile (27.5:72.5, v/v) oup.com | Acetonitrile: Methanol: 1% Triethylamine pH 4 (60:40:1) japer.in | Acetonitrile/water gradient tandfonline.com |

| Flow Rate | 1 mL/min oup.com | 1 mL/min japer.in | Not Specified |

| Detection Wavelength | 215 nm oup.com | 210 nm japer.in | 210 nm tandfonline.com |

| Column Temperature | 45°C oup.com | Not Specified | Not Specified |

A significant challenge in the analysis of azadirachtin is its presence in complex matrices, such as neem oil and various plant tissues. researchgate.netoup.com This necessitates robust sample clean-up procedures to remove interfering substances before chromatographic analysis. ipp.ptresearchgate.net

Common sample preparation techniques include liquid-liquid extraction and solid-phase extraction (SPE). oup.com Solvents like dichloromethane (B109758), isopropanol (B130326), hexane, and ethyl acetate (B1210297) are used for extraction. cabidigitallibrary.orgoup.com For instance, a mixture of dichloromethane and isopropanol (95:5) has been shown to be effective for extracting azadirachtin from biological matrices. oup.com SPE with cartridges like Florisil or graphitised carbon black is frequently employed for purification. cabidigitallibrary.orgdss.go.th One method involves loading the sample extract in ethyl acetate onto a Florisil column and eluting with ethyl acetate. cabidigitallibrary.org Another rapid method uses a graphitised carbon black column where the oil sample is mixed with hexane, and after washing, the target compounds are eluted with acetonitrile. dss.go.th

Spectroscopic detection, primarily UV, can be hampered by the presence of co-eluting impurities that absorb at similar wavelengths. japer.in This underscores the critical importance of effective sample clean-up to ensure accurate quantification. researchgate.net Furthermore, the labile nature of purified azadirachtin A requires careful handling and storage of reference standards to maintain their purity and ensure meaningful analytical results. fao.org

Mass Spectrometry (MS) for Identification and Structural Elucidation

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool for the identification and structural elucidation of azadirachtin and its analogs. luvas.edu.incore.ac.uk LC-MS offers high sensitivity and specificity, significantly reducing the need for extensive sample preparation. luvas.edu.in

Techniques like electrospray ionization (ESI) are commonly used, often operating in positive ion mode. core.ac.uk Due to the absence of easily ionizable acidic or basic centers in the azadirachtin molecule, its ionization can be challenging. rsc.org Consequently, the formation of adducts, particularly sodium adducts [M+Na]+, is often preferred for monitoring. core.ac.ukrsc.org For example, the sodium adduct of azadirachtin A is observed at m/z 743.3. core.ac.ukrsc.org

High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF) MS, provides accurate mass measurements, which are crucial for confirming the elemental composition of the detected compounds. core.ac.uknih.gov Tandem mass spectrometry (MS/MS) further aids in structural elucidation by providing fragmentation patterns of the parent ions. core.ac.uk The combination of HPLC with Q-TOF-MS has been successfully used for the simultaneous quantification of multiple azadirachtins (A, B, D, H, and I) in neem extracts. nih.gov This method demonstrated excellent recovery, linearity, and precision, with limits of detection ranging from 0.34 to 0.76 ng/mL. nih.gov

Interactive Table: Mass Spectrometry Parameters for Azadirachtin Analysis

| Parameter | LC-QTOF-MS Method 1 | LC-QTOF-MS Method 2 |

| Ionization Mode | Positive ESI core.ac.uk | Positive ESI nih.gov |

| Monitored Ion | [M+Na]+ core.ac.uk | Not Specified |

| m/z for Azadirachtin A | 743.3 core.ac.uk | Not Specified |

| Drying Gas Flow Rate | Not Specified | 10 L min−1 nih.gov |

| Drying Gas Temperature | Not Specified | 350 °C nih.gov |

| Capillary Voltage | 0.7 kV core.ac.uk | 4000 V nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy has been fundamental in the definitive structural elucidation of azadirachtin. ipp.pt The initial proposed structure required validation, which was achieved through the application of NMR and X-ray crystallographic analysis. ipp.pt

Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to unravel the complex structure of azadirachtin, which features numerous stereocenters and functional groups. acs.orgresearchgate.net 1H NMR provides information about the chemical environment of protons, while 13C NMR details the carbon skeleton. researchgate.netcore.ac.uk

Advanced 2D NMR experiments are crucial for establishing connectivity and spatial relationships within the molecule. core.ac.uk These include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings. core.ac.uk

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates protons with directly attached carbons. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons, helping to piece together the molecular framework. core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the stereochemistry. core.ac.uk

The detailed analysis of these NMR spectra allowed for the unambiguous assignment of all proton and carbon chemical shifts, leading to the confirmation of azadirachtin's intricate three-dimensional structure. ipp.ptresearchgate.net

Application of Computational Chemistry and Molecular Modeling to Elucidate Interactions

Computational chemistry and molecular modeling have emerged as powerful tools to investigate the interactions of azadirachtin with its biological targets at a molecular level. acs.orgresearchgate.net These in silico approaches complement experimental data and provide insights into the mechanisms of action.

Molecular docking studies, using software like AutoDock, are employed to predict the binding modes and affinities of azadirachtin with target proteins. acs.org For example, molecular docking has been used to explore the interaction between azadirachtin-A and juvenile hormone esterase (JHE), a key enzyme in insect development. acs.org These studies revealed that azadirachtin-A binds within the substrate-binding cavity of JHE, stabilized by a network of hydrophobic and hydrogen-bonding interactions. acs.org

Similarly, computational studies have investigated the interaction of azadirachtin with the ryanodine (B192298) receptor, another potential insecticidal target. researchgate.net These models help in understanding the structure-activity relationships and can guide the design of new, more potent analogs. Furthermore, computational methods like Density Functional Theory (DFT) have been used to study the electronic properties and reactivity of azadirachtin and related phytochemicals. nih.gov Molecular electrostatic potential (MESP) maps, for instance, can reveal electron-rich and electron-poor regions of the molecule, providing clues about its potential to interact with biological macromolecules. nih.gov

Sustainable Production and Biotechnological Advancements for Azadirachtin

In Vitro Cell and Tissue Culture for Azadirachtin (B1665905) Production

Plant tissue culture presents a promising alternative for the consistent and controlled production of Azadirachtin, independent of environmental constraints. nih.govkoreascience.kr This technology allows for the cultivation of plant cells and tissues in a sterile and optimized environment, potentially leading to higher and more reliable yields of the desired metabolite.

Optimization of Explant Selection and Culture Conditions (e.g., Zygotic Embryo, Callus Cultures)

The success of in vitro Azadirachtin production is heavily reliant on the careful selection of the initial plant material, known as the explant, and the optimization of culture conditions. researchgate.netresearchgate.net Research has demonstrated that the source of the explant significantly influences the subsequent production of Azadirachtin. researchgate.netnih.gov

Studies have shown that zygotic embryo cultures of neem tend to accumulate significantly higher amounts of Azadirachtin compared to cultures derived from leaf or ovary explants. iitg.ac.innih.gov Furthermore, the developmental state of the culture plays a crucial role. Organized, or redifferentiated, callus cultures have been found to support higher biosynthesis of Azadirachtin than unorganized, or dedifferentiated, callus cultures. iitg.ac.innih.gov The highest reported Azadirachtin content, 2.33 mg per gram of dry weight, was achieved using redifferentiated callus cultures initiated from immature zygotic embryos. nih.gov